

An In-depth Technical Guide to Propylcyclopropane: IUPAC Nomenclature, Synonyms, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Propylcyclopropane

Cat. No.: B14741258

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylcyclopropane is a saturated hydrocarbon belonging to the cycloalkane family. It is characterized by a three-membered cyclopropane ring substituted with a propyl group. This unique structural motif, featuring a strained ring system, imparts distinct physical and chemical properties that make it and other cyclopropane derivatives valuable building blocks in organic synthesis, medicinal chemistry, and materials science. The cyclopropane ring can introduce conformational rigidity and influence the electronic properties of a molecule, which is often exploited in the design of novel therapeutics to enhance potency, selectivity, and metabolic stability. This guide provides a comprehensive overview of the IUPAC nomenclature, synonyms, physicochemical properties, and a detailed experimental protocol for the synthesis of **propylcyclopropane**.

IUPAC Nomenclature and Synonyms

The systematic name for the compound, according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, is **propylcyclopropane**.^[1]

A variety of synonyms are also used in the literature and chemical databases to refer to this compound. These include:

- 1-Propylcyclopropane[2]
- n-Propylcyclopropane
- Cyclopropane, propyl-[1][2][3]
- Propane, 1-cyclopropyl-[1][3][4]

The Chemical Abstracts Service (CAS) Registry Number for **propylcyclopropane** is 2415-72-7.[1][5]

Physicochemical Properties

A summary of the key quantitative data for **propylcyclopropane** is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂	[1][2]
Molecular Weight	84.16 g/mol	[1][2][3]
Boiling Point	69 °C at 760 mmHg	[6]
Density	0.784 g/cm ³	[6]
Refractive Index	1.431	[6]
Vapor Pressure	148 mmHg at 25°C	[6]
Melting Point	-127.1 °C (estimate)	[2]
LogP	2.19650	[6]
Kovats Retention Index (non-polar column)	609, 615, 608.9, 614.8	[1][2]

Synthesis of Propylcyclopropane: Experimental Protocol

The most common and efficient method for the synthesis of **propylcyclopropane** is the cyclopropanation of 1-pentene using a zinc carbenoid in a Simmons-Smith reaction or one of its modifications. The Furukawa modification, which utilizes diethylzinc and diiodomethane, is a widely adopted procedure due to its reliability and milder reaction conditions compared to the classical Simmons-Smith reaction which uses a zinc-copper couple.

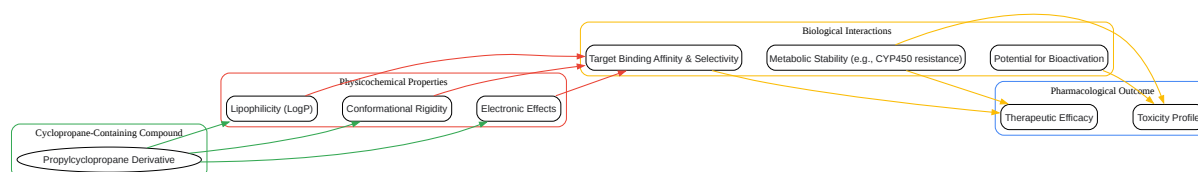
Below is a detailed experimental protocol for the synthesis of **propylcyclopropane** from 1-pentene based on the Furukawa-modified Simmons-Smith reaction.

Reaction Scheme:

Caption: A flowchart of the experimental workflow for the synthesis of **propylcyclopropane**.

Factors Influencing the Biological Activity and Metabolism of Cyclopropane-Containing Compounds

While specific signaling pathways for **propylcyclopropane** are not well-documented, the cyclopropane moiety is a key feature in many biologically active molecules. The following diagram illustrates the interplay of factors that determine the biological profile of such compounds.



[Click to download full resolution via product page](#)

Caption: Factors influencing the biological profile of cyclopropane-containing compounds.

Biological Context and Metabolism

Propylcyclopropane itself is not known to be involved in specific signaling pathways. However, the cyclopropane ring is a recurring structural motif in a variety of natural products and synthetic drugs, where it often plays a crucial role in their biological activity.

The inclusion of a cyclopropane ring in a molecule can significantly alter its metabolic fate. Generally, the high C-H bond dissociation energy of the cyclopropane ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. [3] This property is often leveraged in drug design to block metabolic hotspots and improve the pharmacokinetic profile of a drug candidate.

However, the metabolism of cyclopropane-containing compounds can be complex. In some cases, particularly with cyclopropylamines, CYP-mediated oxidation can lead to ring-opening and the formation of reactive metabolites that can covalently bind to cellular macromolecules, potentially leading to toxicity. [3] Furthermore, the metabolism of some drugs containing a cyclopropane moiety can lead to the formation of cyclopropane carboxylic acid, which has been shown to interfere with mitochondrial fatty acid metabolism.

In summary, while **propylcyclopropane** is a relatively simple hydrocarbon, its structural features are of great interest in the broader context of medicinal chemistry and drug development. The principles governing its synthesis and the general metabolic pathways of the cyclopropane moiety provide valuable insights for researchers in these fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ch 14: Cyclopropane synthesis [chem.ucalgary.ca]
- 2. Propylcyclopropane | C₆H₁₂ | CID 17014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. guidechem.com [guidechem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Propylcyclopropane: IUPAC Nomenclature, Synonyms, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14741258#propylcyclopropane-iupac-nomenclature-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com